Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

Cross-Coupling Synthetic Handle Reactivity

This 2-iodo-7-azaspiro[3.5]nonane building block provides a privileged spirocyclic scaffold with a reactive iodine handle for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). Unlike non-iodinated or 2-oxo analogs, it enables direct C–C bond formation at the 2-position, ideal for rapid SAR exploration of GPR119, FAAH, and muscarinic M4 receptor programs. Secure high-purity material for your medchem library synthesis.

Molecular Formula C13H22INO2
Molecular Weight 351.22
CAS No. 1638764-90-5
Cat. No. B3048312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate
CAS1638764-90-5
Molecular FormulaC13H22INO2
Molecular Weight351.22
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)I
InChIInChI=1S/C13H22INO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9H2,1-3H3
InChIKeyCFXHCGRYXGBFKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate: A Specialized Spirocyclic Building Block for Medicinal Chemistry Procurement


Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1638764-90-5) is a halogenated spirocyclic compound . Its core structure belongs to the broader class of 7-azaspiro[3.5]nonanes, which are recognized in medicinal chemistry as privileged scaffolds for their ability to introduce three-dimensionality and favorable physicochemical properties into drug candidates . The compound is listed by multiple vendors as a heterocyclic building block and pharmaceutical intermediate .

Why Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate Cannot Be Replaced by a Generic 7-Azaspiro[3.5]nonane Analog


Direct substitution of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate with a non-iodinated analog would result in a fundamental change in reactivity and synthetic utility . The iodine atom at the 2-position is not a passive structural feature but a key synthetic handle for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings . Replacing it with a hydrogen atom (tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate) would eliminate this reactive site. Similarly, using an oxidized analog like the 2-oxo derivative (CAS 203661-69-2) [1] would change the functional group from a nucleophilic partner to an electrophilic carbonyl, thereby requiring a completely different synthetic route and generating different downstream products.

Quantitative Evidence Guide for Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate


Reactivity Differentiation: The Iodo Substituent as a Superior Leaving Group

The iodine atom at the 2-position of the spirocyclic ring is a far superior leaving group compared to the hydrogen or oxygen atoms in non-iodinated analogs. This enables participation in a wide range of nucleophilic substitution and metal-catalyzed cross-coupling reactions, a feature absent in compounds like tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate or tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate . The reactivity of the C-I bond allows for the late-stage functionalization of complex molecules, a key advantage in modular drug discovery programs . No direct head-to-head kinetic or yield data are available in the public domain for this specific compound versus its analogs.

Cross-Coupling Synthetic Handle Reactivity

Scaffold-Level Differentiation: Privileged 7-Azaspiro[3.5]nonane Core for Drug Discovery

The 7-azaspiro[3.5]nonane core is a validated, privileged scaffold in medicinal chemistry, having been identified as a lead structure in multiple drug discovery programs. For example, derivatives of this scaffold have demonstrated potent agonism at the GPR119 receptor (e.g., compound 54g) [1] and superior inhibitory potency against fatty acid amide hydrolase (FAAH) compared to other spirocyclic cores (k(inact)/K(i) > 1500 M⁻¹s⁻¹) [2]. While tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate is an intermediate, its core structure is the same as these lead compounds, providing a structural link to these promising pharmacological activities.

GPR119 Agonist FAAH Inhibitor Scaffold Hopping

Target Engagement Potential: The 7-Azaspiro[3.5]nonane Motif as a Muscarinic M4 Antagonist Scaffold

The 7-azaspiro[3.5]nonane framework is a core component in potent and selective antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) [1]. Disclosed compounds demonstrate this activity with IC50 values as low as 1.14 μM [2]. This specific activity profile highlights the utility of the scaffold for developing novel therapeutics for neurological conditions such as Parkinson's disease, schizophrenia, and dystonia .

Muscarinic Antagonist Neurological Disorder mAChR M4

Purity and Quality Metrics for Procurement Decision-Making

Vendor-reported purity levels provide a baseline for procurement. The compound is offered by multiple suppliers with specified purities. MolCore lists a purity of NLT 97% . CymitQuimica offers the compound at 95% purity . ChemicalBook lists a product from Shanghai Zhuyao Pharmaceutical Technology at 95% purity [1]. These specifications allow for direct comparison between vendors. No quantitative data on impurity profiles or batch-to-batch consistency is publicly available for this specific compound.

Purity Quality Control Vendor Specifications

Optimal Research Applications for Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate


Synthesis of Novel GPR119 Agonist Analogs

This compound serves as a key intermediate for synthesizing a library of 7-azaspiro[3.5]nonane derivatives to explore structure-activity relationships (SAR) around the GPR119 receptor. The iodo substituent allows for the introduction of diverse aryl or heteroaryl groups at the 2-position via palladium-catalyzed cross-coupling, a strategy used to optimize potency in this class of compounds [1].

Development of FAAH Inhibitor Lead Series

The compound can be used as a starting material for generating novel fatty acid amide hydrolase (FAAH) inhibitors. The 7-azaspiro[3.5]nonane core has been established as a superior scaffold for FAAH inhibition [2], and the iodine handle provides a versatile point for diversification to modulate pharmacokinetic and pharmacodynamic properties.

Exploration of Muscarinic M4 Antagonist Chemical Space

As the 7-azaspiro[3.5]nonane motif is a core pharmacophore for muscarinic M4 receptor antagonists [3], this iodinated building block is an ideal precursor for creating new analogs. Its reactivity enables the attachment of various linkers and functional groups necessary to achieve high potency and selectivity for the M4 receptor, a validated target for neurological disorders .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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